molecular formula C25H22ClNO4S B2809312 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one CAS No. 872206-51-4

1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one

Cat. No. B2809312
CAS RN: 872206-51-4
M. Wt: 467.96
InChI Key: SSPXZCWIOMPWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a quinolone derivative that has been synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Analytical Methods in Antioxidant Activity Research

Analytical methods are crucial in determining the antioxidant activity of compounds, which can be applicable to studying the antioxidant potential of "1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one". Techniques such as Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Cupric Reducing Antioxidant Power (CUPRAC) are used for assessing the kinetics or reaching the equilibrium state based on spectrophotometry. These methods are instrumental in the analysis of antioxidant capacity in complex samples, indicating potential research applications of the compound in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).

Enzymatic Remediation of Organic Pollutants

The compound's potential application in environmental science could involve the enzymatic remediation of organic pollutants. Enzymes such as laccases and peroxidases, in the presence of redox mediators, have shown significant efficiency in degrading pollutants. This suggests a possible application area for the compound in enhancing the degradation efficiency of recalcitrant compounds in wastewater treatment (Maroof Husain & Q. Husain, 2007).

Novel Anticancer Drug Research

In the context of novel anticancer drug research, the structure of "1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one" may offer insights into the design and development of new anticancer compounds. Research on similar structures has highlighted the importance of chemical modifications to enhance tumor specificity while reducing toxicity to non-target cells. This area represents a critical avenue for further exploration, suggesting the compound's potential role in generating new therapeutic options (Y. Sugita et al., 2017).

Environmental Estrogenic Activity Study

Compounds with structural similarities to "1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one" may be studied for their environmental estrogenic activities. Understanding the estrogenic or endocrine-disrupting effects of chemicals is crucial for assessing potential environmental and health impacts. Methoxychlor, for example, is a pesticide known for its proestrogenic activity, highlighting the importance of studying such compounds for their effects on development and reproduction (A. Cummings, 1997).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4S/c1-3-17-6-11-21(12-7-17)32(29,30)24-16-27(15-18-4-8-19(26)9-5-18)23-13-10-20(31-2)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPXZCWIOMPWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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